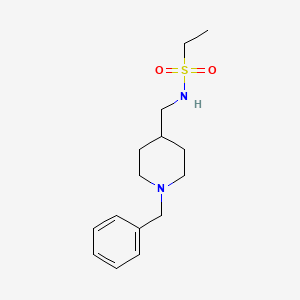

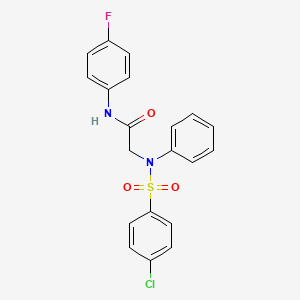

![molecular formula C18H13Cl2N5O B2552396 N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-13-7](/img/structure/B2552396.png)

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities. Pyrazolo[3,4-d]pyrimidines have been extensively studied due to their pharmacological properties, including anti-mycobacterial, anticancer, and kinase inhibition activities . These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, and their activity can be significantly altered by substituents on the phenyl rings.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of amines with various intermediates. For instance, the synthesis of related compounds has been achieved by the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Another method includes the chlorination and aminisation of pyrazolo[1,5-a]pyrimidine derivatives . These methods highlight the versatility in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which can be tailored to introduce different substituents and achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is crucial for their biological activity. X-ray diffraction has been used to determine the crystal structure of similar compounds, confirming their molecular geometry and the presence of substituents . The molecular structure influences the compound's interaction with biological targets, which is essential for its pharmacological effects.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including cyclocondensation and reactions with amines to form new derivatives . These reactions are important for the development of new compounds with potential biological activities. The reactivity of these compounds can be influenced by the substituents on the phenyl rings, which can affect the electron density and steric hindrance of the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines, such as solubility, stability, and crystallinity, are influenced by their molecular structure. For example, the introduction of methoxy and chloro substituents can affect the compound's lipophilicity and hydrogen bonding capacity . These properties are important for the compound's bioavailability and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Facile Synthesis Techniques : A study described an environmentally friendly and efficient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation, highlighting the chemical's potential for various scientific applications due to its simple and convenient synthesis method (Kaping et al., 2016).

- Structural Analysis and X-Ray Crystallography : Another research effort focused on the synthesis, characterization, and X-Ray crystal study of pyrazole derivatives, including their biological activities. The detailed structural analysis provides insights into the compound's potential applications in scientific research (Titi et al., 2020).

Biological Activities

- Anticancer and Antimicrobial Activities : Synthesized pyrazolo[4,3-d]pyrimidine derivatives were identified as potent and selective antagonists for the human A3 adenosine receptor, showing potential as therapeutic agents in cancer treatment. The study's focus on receptor-ligand recognition highlights the compound's application in developing cancer therapeutics (Squarcialupi et al., 2016).

- Synthesis and Bioactivity : Research into the synthesis, crystal structure, and biological activity of related compounds revealed moderate anticancer activity, underscoring the importance of structural analysis in understanding the bioactivity of such compounds (Lu Jiu-fu et al., 2015).

- Cytotoxicity Studies : Studies on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential cytotoxicity against cancer cells, indicating the compound's relevance in cancer research (Hassan et al., 2014).

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N5O/c1-26-16-6-5-12(20)8-15(16)24-17-14-9-23-25(18(14)22-10-21-17)13-4-2-3-11(19)7-13/h2-10H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALOPZYCAFTNIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)

![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

![(5-methylpyrazin-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2552325.png)

![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)